[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Description
[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C24H24N4O5 and its molecular weight is 448.479. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Antimicrobial Activities : Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole compounds, including those with substituted phenyl groups, have shown good to moderate activities against various microorganisms. This suggests that the compound , with both triazole and oxazole rings, could potentially exhibit antimicrobial properties (H. Bektaş et al., 2007).
Chemical Properties and Interactions
π-Hole Tetrel Bonding Interactions : Research on ethyl 2-triazolyl-2-oxoacetate derivatives, including those with methoxyphenyl substituents, has highlighted the significance of π-hole tetrel bonding interactions. These interactions contribute to the molecular stability and self-assembly properties of the compounds, which could be relevant for designing materials or drugs with specific molecular recognition capabilities (Muhammad Naeem Ahmed et al., 2020).
Potential Applications in Organic Synthesis
Building Blocks in Organic Synthesis : The synthesis of ethyl 1,2,4-triazole-3-carboxylates from carboxylic acid hydrazides demonstrates the utility of triazole derivatives as building blocks in organic chemistry. These compounds can be used to construct more complex molecules, indicating that the chemical structure could serve a similar role in facilitating the synthesis of diverse organic molecules (D. Khomenko et al., 2016).
Properties
IUPAC Name |
[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-5-31-21-9-7-6-8-19(21)23-25-20(16(3)33-23)14-32-24(29)22-15(2)28(27-26-22)17-10-12-18(30-4)13-11-17/h6-13H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISZRCLQJCLGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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